molecular formula C6HBr2ClF2 B12864357 2,4-Dibromo-3,5-difluorochlorobenzene

2,4-Dibromo-3,5-difluorochlorobenzene

Cat. No.: B12864357
M. Wt: 306.33 g/mol
InChI Key: QROOHHUFJJNZDS-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-difluorochlorobenzene is a halogenated aromatic compound with the molecular formula C₆HBr₂ClF₂ and a molecular weight of 306.33 g/mol . This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,5-difluorochlorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3,5-difluorochlorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,5-difluorochlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dibromo-3,5-difluorochlorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,5-difluorochlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-3,5-difluorochlorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable for various industrial applications .

Properties

Molecular Formula

C6HBr2ClF2

Molecular Weight

306.33 g/mol

IUPAC Name

2,4-dibromo-1-chloro-3,5-difluorobenzene

InChI

InChI=1S/C6HBr2ClF2/c7-4-2(9)1-3(10)5(8)6(4)11/h1H

InChI Key

QROOHHUFJJNZDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)F)Br)F

Origin of Product

United States

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